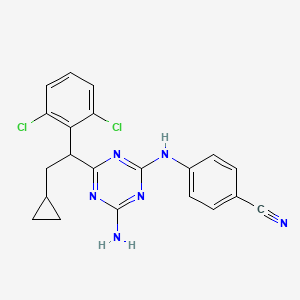
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the triazine ring and the cyclopropyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile derivatives: Compounds with similar structures but different functional groups.
Triazine derivatives: Compounds that share the triazine ring structure but have different substituents.
Uniqueness
What sets Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
205381-76-6 |
|---|---|
Fórmula molecular |
C21H18Cl2N6 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29) |
Clave InChI |
VRKLOWRISOTLDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)





